

Evaluating the Off-Target Profile of Spicломazine: A Comparative Guide

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Compound of Interest

Compound Name: **Spicломazine**

Cat. No.: **B146304**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target profile of **Spicломazine**, a potent mutant KRAS inhibitor. Due to the limited publicly available quantitative data on the broad off-target profile of **Spicломazine**, this guide also includes information on established alternative KRAS inhibitors, Sotorasib and Adagrasib, to provide a contextual reference for researchers in the field. The experimental data and methodologies presented are based on available scientific literature.

Executive Summary

Spicломazine has been identified as a selective inhibitor of mutant KRAS-driven pancreatic cancer.^{[1][2]} Its primary mechanism of action involves binding to an intermediate conformation of activated RAS, thereby suppressing RAS-mediated signaling pathways.^[1] Studies have focused on confirming its on-target efficacy, with cellular thermal shift assays (CETSA) demonstrating direct engagement with KRAS in cancer cells.^{[1][3]} While these studies aimed to rule out off-target contributions to its cytotoxic effects, comprehensive quantitative data from broad off-target screening panels for **Spicломazine** are not readily available in the public domain. In contrast, alternative KRAS inhibitors such as Sotorasib and Adagrasib have undergone extensive preclinical safety assessments, which generally indicate a low potential for off-target effects.^[4] This guide compiles the available information to facilitate a comparative evaluation.

Comparative Analysis of Off-Target Profiles

The following tables summarize the available data for **Spicломазин** and its alternatives. It is important to note that a direct quantitative comparison is challenging due to the lack of standardized and publicly available off-target screening data for **Spicломазин**.

Table 1: Cellular Activity and Selectivity of **Spicломазин**

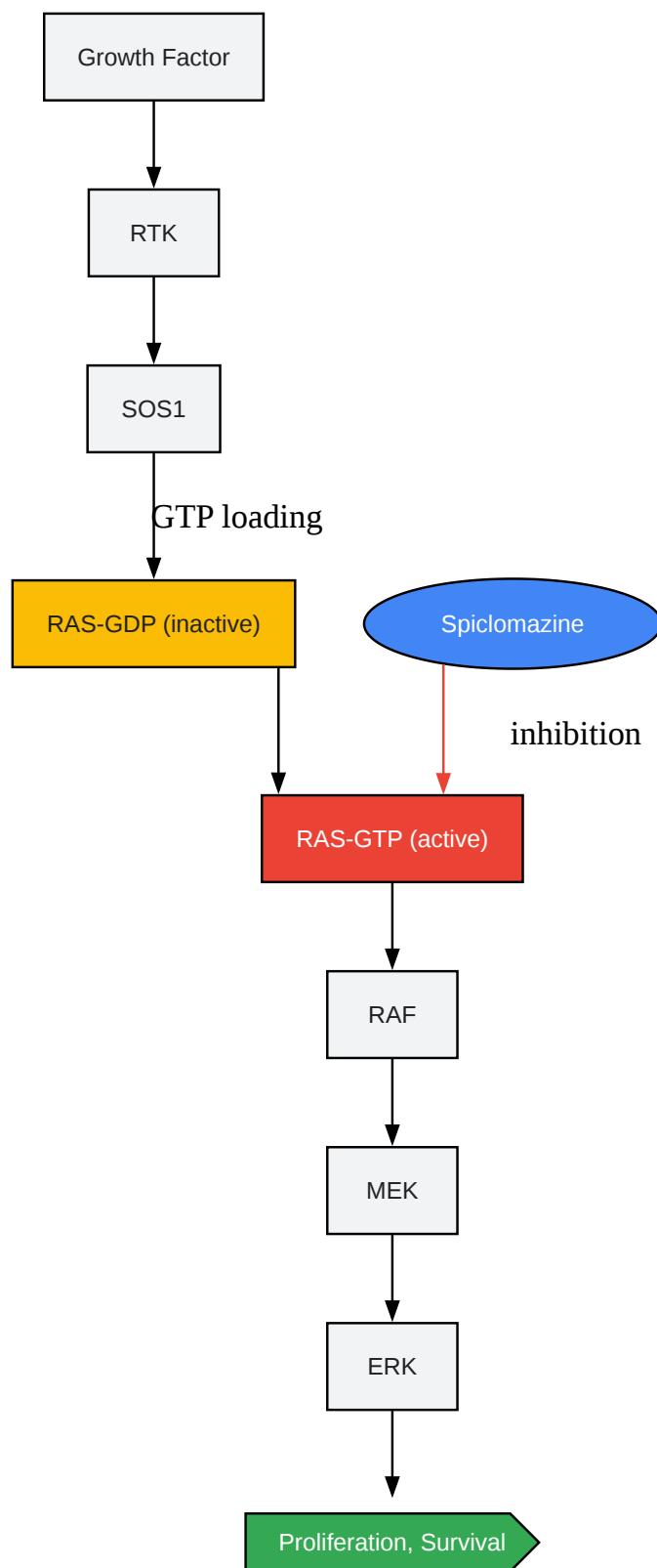
Cell Line	KRAS Status	IC50 (μ M) after 48h	Reference
MIA PaCa-2	G12C	19.7	[2]
CFPAC-1	G12V	25.3	[2]
Capan-1	G12V	33.8	[2]
SW1990	G12T	74.2	[2]
BxPC-3	Wild-Type	45.1	[2]
HEK-293 (normal)	Wild-Type	>100	[5]
HL-7702 (normal)	Wild-Type	>100	[5]

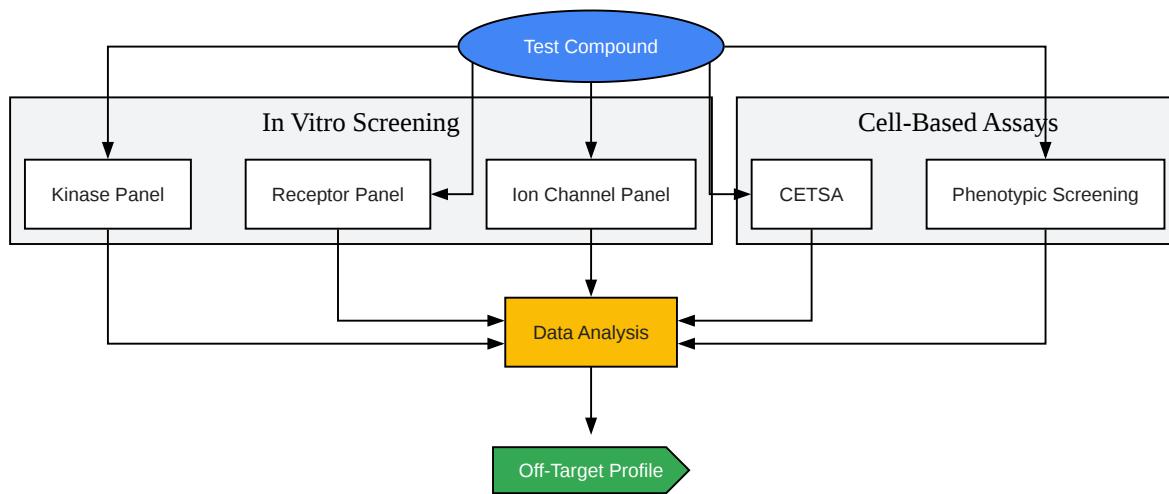
Table 2: Off-Target Profile Comparison

Compound	Primary Target	Key Off-Target Information	Reference
Spicломазин	Мутант KRAS	On-target engagement confirmed via CETSA. Stated to have minimal effects on normal cells, suggesting selectivity. No comprehensive off-target screening data is publicly available.	[1][3][5]
Sotorasib	KRAS G12C	In vitro assays showed no significant off-target effects against a panel of receptors, enzymes (including kinases), ion channels, and transporters.	[4]
Adagrasib	KRAS G12C	A highly selective and potent inhibitor of KRAS G12C. While a detailed off-target panel is not publicly detailed, its development focused on optimizing selectivity.	[6][7]

Signaling Pathway and Experimental Workflow

To visualize the context of **Spicломазин**'s activity and the methods used to assess it, the following diagrams are provided.





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